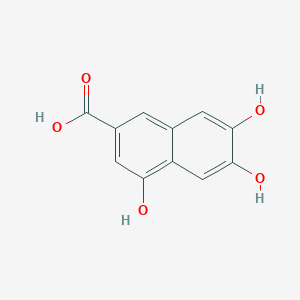
4,6,7-Trihydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- is an organic compound with the molecular formula C₁₁H₈O₅ It is a derivative of naphthalene, characterized by the presence of three hydroxyl groups at the 4, 6, and 7 positions and a carboxylic acid group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- typically involves multi-step organic reactions. One common method starts with naphthalene, which undergoes a series of hydroxylation and carboxylation reactions. The hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents under acidic or basic conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Large-scale production might use continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality output.
Types of Reactions:
Oxidation: The hydroxyl groups in 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- can undergo oxidation to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, acid anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The biological activity of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy- is primarily due to its ability to interact with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant mechanism is crucial in its potential therapeutic effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
2-Naphthalenecarboxylic acid: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1-Naphthalenecarboxylic acid, 3,5,6-trihydroxy-: Similar structure but different positioning of hydroxyl groups, which can affect its reactivity and biological activity.
Uniqueness: 2-Naphthalenecarboxylic acid, 4,6,7-trihydroxy- is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
This detailed overview provides a comprehensive understanding of 2-naphthalenecarboxylic acid, 4,6,7-trihydroxy-, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Propriétés
Numéro CAS |
752236-48-9 |
|---|---|
Formule moléculaire |
C11H8O5 |
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
4,6,7-trihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c12-8-3-6(11(15)16)1-5-2-9(13)10(14)4-7(5)8/h1-4,12-14H,(H,15,16) |
Clé InChI |
SOOITHILOFOVHO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=C(C=C1C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















